(3-Methylphenyl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)(naphthalen-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a 3-methylphenyl group connected by a methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-Methylbenzoyl chloride and naphthalene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (DCM) or carbon disulfide (CS2).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to prevent side reactions and then gradually warmed to room temperature.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and 3-methylphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3-Methylphenyl)(naphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the naphthalene ring.
(Naphthalen-1-yl)(phenyl)methanone: Similar structure but lacks the 3-methyl group on the phenyl ring.
Uniqueness
(3-Methylphenyl)(naphthalen-1-yl)methanone is unique due to the presence of both the naphthalene ring and the 3-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
38990-48-6 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3-methylphenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-6-4-9-15(12-13)18(19)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3 |
InChI Key |
QQOQOPICKRIWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.